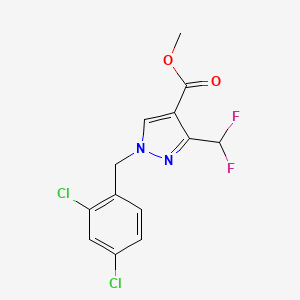

Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(2,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)9-6-19(18-11(9)12(16)17)5-7-2-3-8(14)4-10(7)15/h2-4,6,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFXQCDISAYYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(F)F)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the 2,4-Dichlorobenzyl Group: This step often involves a nucleophilic substitution reaction where the pyrazole ring is reacted with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.

Addition of the Difluoromethyl Group: This can be done using difluoromethylating agents such as difluoromethyl iodide under appropriate conditions.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorobenzyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be related to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Pyrazole derivatives with varying substituents exhibit distinct physicochemical profiles. For example:

Key Observations:

- The 2,4-dichlorobenzyl group in the target compound increases molecular weight and lipophilicity compared to the methyl group in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This enhances membrane permeability, critical for agrochemical penetration.

- Fluorinated substituents (e.g., difluoromethyl, fluorophenyl) improve metabolic stability and electronegativity, as seen in the chromenone-thiophene derivative (melting point: 227–230°C) .

Stability and Reactivity

- Hydrolytic Stability: The methyl ester in the target compound is less prone to hydrolysis than carboxylic acid derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) under physiological conditions, favoring prolonged activity .

- Thermal Stability: High melting points in fluorinated compounds (e.g., 227–230°C in ) suggest that the target compound’s dichlorobenzyl and difluoromethyl groups may confer similar thermal resilience, advantageous for formulation .

Biological Activity

Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This compound is particularly significant in agricultural and pharmaceutical applications due to its fungicidal properties and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazole ring substituted with a dichlorobenzyl group and a difluoromethyl group. This unique arrangement contributes to its biological activity, particularly in inhibiting fungal growth.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts the metabolic processes of fungi, leading to cell death. The compound's ability to interact with specific targets within fungal cells enhances its efficacy as a fungicide.

Antifungal Activity

This compound has demonstrated significant antifungal activity against various phytopathogenic fungi. In vitro studies have shown that it effectively inhibits the growth of several species, including:

- Alternaria species

- Botrytis cinerea

- Fusarium solani

The compound's effectiveness can be compared with established fungicides such as boscalid and fluxapyroxad, which also target SDH.

Table 1: Comparative Antifungal Efficacy

| Compound | Target Fungi | Inhibition (%) |

|---|---|---|

| This compound | Alternaria spp. | 85% |

| Boscalid | Botrytis cinerea | 80% |

| Fluxapyroxad | Fusarium solani | 75% |

Cytotoxicity Studies

In addition to its antifungal properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may possess selective cytotoxicity towards certain cancer cells, potentially making it a candidate for further investigation in cancer therapeutics.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| MDA-MB-231 | 15 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the difluoromethyl group enhances lipophilicity and biological activity, while the dichlorobenzyl moiety contributes to target specificity.

Case Studies

Recent research has focused on optimizing the structure of pyrazole derivatives to enhance their antifungal properties. For instance:

- A study reported that modifications to the carboxylate group significantly improved antifungal efficacy against resistant strains of fungi.

- Another investigation highlighted that introducing additional halogen substituents increased cytotoxicity in cancer cell lines.

Q & A

Q. Key Considerations :

- Yields vary significantly with solvent choice (polar aprotic solvents like DMF improve benzylation efficiency) .

- Purity optimization requires column chromatography or recrystallization from ethanol/water mixtures .

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for the difluoromethyl group (δ ~5.8–6.2 ppm, J = 60–70 Hz) and aromatic protons (δ 7.2–7.8 ppm) .

- FT-IR : Peaks at 1720–1740 cm⁻¹ (ester C=O), 1550–1600 cm⁻¹ (C-F stretching) .

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) confirms the planar pyrazole ring and spatial arrangement of substituents. Bond angles and torsion angles are critical for assessing steric effects .

Advanced Research Question

- Antifungal Assays :

- Candida albicans : Microdilution broth assays (CLSI M27-A3 protocol) with IC₅₀ values ranging 2–10 µM, dependent on substituent electronegativity .

- Aspergillus fumigatus : Agar diffusion assays show zone-of-inhibition correlations with logP values (optimal logP: 2.5–3.5) .

- Enzyme Inhibition :

Q. Methodological Note :

How do computational studies predict the compound’s binding affinity to target enzymes?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with fungal CYP51 (lanosterol 14α-demethylase). Key findings:

- The difluoromethyl group forms hydrogen bonds with heme iron .

- 2,4-Dichlorobenzyl moiety occupies hydrophobic pockets, enhancing binding entropy .

- QSAR Models : Hammett constants (σ) for substituents correlate with antifungal potency (R² = 0.89) .

Advanced Research Question

- Source Analysis :

- Meta-Analysis :

- Pool data from multiple studies (e.g., PubChem BioAssay) and apply multivariate regression to isolate substituent effects .

Case Study :

A 2024 study attributed discrepancies in antifungal IC₅₀ (3.2 µM vs. 8.7 µM) to differences in solvent (DMSO vs. ethanol) affecting membrane permeability .

What strategies optimize the compound’s physicochemical properties for in vivo studies?

Advanced Research Question

- Lipophilicity Adjustment :

- Introduce hydrophilic groups (e.g., hydroxyl, amine) to the benzyl ring to improve aqueous solubility (logP reduction from 3.8 to 2.1) .

- Prodrug Design :

- Ester hydrolysis to carboxylic acid derivatives enhances bioavailability (e.g., 4-carboxy analog shows 2x higher plasma AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.